molecular formula C16H9ClN6S B12210475 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-y l]thiophene

2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-y l]thiophene

Cat. No.: B12210475
M. Wt: 352.8 g/mol
InChI Key: NUZOTZRZRKNBTR-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The compound features a unique structure combining pyrazolo, triazolo, and pyrimidine rings, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chlorophenyl-substituted thiophene compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The compound’s unique structure allows it to fit into the active site of enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene stands out due to its unique combination of pyrazolo, triazolo, and pyrimidine rings, which contribute to its diverse chemical reactivity and broad spectrum of biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H9ClN6S

Molecular Weight

352.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H9ClN6S/c17-10-3-5-11(6-4-10)23-14-12(8-19-23)15-20-21-16(22(15)9-18-14)13-2-1-7-24-13/h1-9H

InChI Key

NUZOTZRZRKNBTR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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